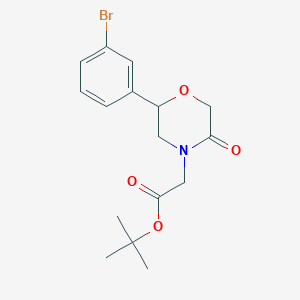

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate

Description

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate is a synthetic organic compound featuring a morpholino ring system substituted with a 3-bromophenyl group and a tert-butyl ester moiety. The 3-bromophenyl group introduces electrophilic reactivity due to the bromine atom, while the tert-butyl ester enhances solubility in hydrophobic environments.

Properties

IUPAC Name |

tert-butyl 2-[2-(3-bromophenyl)-5-oxomorpholin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)9-18-8-13(21-10-14(18)19)11-5-4-6-12(17)7-11/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXASGAHAHFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(OCC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Potassium tert-Butoxide in THF

- Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: -80 to 45 °C

- Time: 1.75 hours

- Atmosphere: Inert (N2)

- Procedure:

A mixture of the aldehyde precursor and a chiral diol sulfone is dissolved in THF at 40-45 °C, cooled to -75 to -80 °C, then potassium tert-butoxide dissolved in THF is added slowly at -80 to -75 °C. The reaction is stirred until completion monitored by HPLC. Quenching is done with aqueous ammonium chloride, followed by extraction, washing, evaporation, and recrystallization from methanol. - Yield and Purity:

- Yield: 65 g (approximate yield based on scale)

- Purity (HPLC): 99%

- Notes:

This method is efficient for producing the target compound with high stereoselectivity and purity.

Use of Sodium Hydride in THF

- Reaction Conditions:

- Solvent: THF

- Temperature: 0 to 35 °C

- Time: 30 minutes to several hours

- Procedure:

Sodium hydride is added portion-wise to a solution of the aldehyde and other reactants in THF at 0-5 °C. The mixture is stirred and gradually warmed to 25-35 °C until reaction completion. The reaction is quenched with potassium carbonate solution, extracted with ethyl acetate, washed, concentrated, and triturated with methanol to isolate the product. - Yield and Purity:

- Yield: 120 g (scale dependent)

- HPLC Purity: >98%

- Z-isomer content: <0.2%

- Notes:

This method provides high purity and excellent stereoselectivity, suitable for scale-up.

Use of Sodium Hexamethyldisilazane (NaHMDS) in THF

- Reaction Conditions:

- Solvent: THF

- Temperature: -75 to -10 °C

- Time: 2 hours

- Procedure:

The aldehyde and other reactants are stirred in dry THF at 20 °C, cooled to -70 °C, and NaHMDS solution is added slowly over 60 minutes while maintaining temperature. After addition, the mixture is warmed to -10 °C and stirred for 1 hour. The reaction is quenched with aqueous sodium bicarbonate, extracted, washed, concentrated, and crystallized from methanol. - Yield and Purity:

- Yield: 64%

- E/Z ratio: >99:1

- Notes:

This approach provides excellent stereoselectivity and is useful for sensitive substrates requiring low temperature conditions.

Use of Potassium Carbonate in Dimethyl Sulfoxide (DMSO)

- Reaction Conditions:

- Solvent: DMSO

- Temperature: 70 to 80 °C

- Time: Several hours until completion

- Procedure:

The phosphonium salt and aldehyde ester are dissolved in DMSO with potassium carbonate and heated. After reaction completion, the mixture is filtered, diluted with water, extracted with toluene, concentrated, and crystallized from methanol. - Yield and Purity:

- Yield: 69-83% (varies by scale and exact conditions)

- Purity (HPLC): >99%

- Stereoselectivity (E/Z): ~99.7:0.3

- Notes:

This method is cost-effective and suitable for larger scale synthesis with good purity and stereoselectivity.

Use of Cesium Fluoride in N,N-Dimethylformamide (DMF)

- Reaction Conditions:

- Solvent: DMF

- Temperature: 20 to 120 °C

- Time: 3 hours

- Procedure:

The aldehyde and ester are stirred with cesium fluoride in DMF at room temperature for 1 hour, then heated to 120 °C for 2 hours. The mixture is cooled, poured into ice water, extracted with toluene, concentrated, and crystallized from methanol. - Yield:

- Yield: 77.8%

- Notes:

This method uses cesium fluoride as a base and is effective for promoting the reaction at elevated temperatures with good yield.

Comparative Data Table of Preparation Methods

| Method | Base/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Purity (HPLC) | Stereoselectivity (E/Z) | Notes |

|---|---|---|---|---|---|---|---|---|

| Potassium tert-butoxide | Potassium tert-butoxide | THF | -80 to 45 | 1.75 h | 65 | 99% | High | Inert atmosphere, recrystallization |

| Sodium hydride | Sodium hydride | THF | 0 to 35 | 0.5-1 h | 64-120* | >98% | >99.8% E | Quenched with K2CO3, methanol trituration |

| Sodium hexamethyldisilazane | NaHMDS | THF | -75 to -10 | 2 h | 64 | Not specified | >99:1 | Low temp, crystallization from methanol |

| Potassium carbonate | Potassium carbonate | DMSO | 70 to 80 | Several h | 69-83 | >99% | ~99.7:0.3 | Cost-effective, large scale |

| Cesium fluoride | Cesium fluoride | DMF | 20 to 120 | 3 h | 77.8 | Not specified | Not specified | Elevated temp, extraction and crystallization |

*Yield varies depending on scale and specific reaction conditions.

Research Findings and Analysis

- The use of potassium tert-butoxide and sodium hydride in THF are common and effective for achieving high purity and stereoselectivity, though sodium hydride requires careful handling due to its reactivity.

- Sodium hexamethyldisilazane offers excellent stereoselectivity at low temperatures, minimizing side reactions.

- Potassium carbonate in DMSO provides a greener and cost-effective alternative suitable for scale-up with good yields and purity.

- The cesium fluoride method is less common but useful for reactions requiring higher temperatures.

- All methods emphasize the importance of inert atmosphere, temperature control, and careful quenching and purification steps to maximize yield and product quality.

- Crystallization from methanol is a recurring purification step to isolate the target compound in high purity.

Scientific Research Applications

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with target proteins, while the morpholino ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Enzyme Induction Capabilities

- BHA: Glutathione S-transferase (GST): BHA increases GST activity by 5- to 10-fold in mice, facilitating detoxification of mutagenic metabolites (e.g., benzo(a)pyrene oxides) via glutathione conjugation . Epoxide hydratase (EH): In CD-1 mice, BHA elevates EH activity by 11-fold, surpassing effects of classical inducers like phenobarbital . Species-specificity: Rats show less pronounced enzyme induction (<3-fold) compared to mice .

- This compound: No direct evidence exists for enzyme induction. However, the bromophenyl group may interact with cytochrome P450 enzymes or GSTs due to its electrophilic nature, while the morpholino ring could influence solubility and bioavailability compared to BHA or ethoxyquin.

Metabolic and Reactivity Profiles

- BHA and Ethoxyquin: Both act as antioxidants, protecting against carcinogens by enhancing phase II detoxification enzymes . BHA’s phenolic structure allows radical scavenging, whereas ethoxyquin’s quinoline core may stabilize reactive intermediates.

- This compound: The bromine atom on the phenyl ring may participate in nucleophilic aromatic substitution or act as a leaving group in synthetic pathways. The tert-butyl ester could hydrolyze to a carboxylic acid under physiological conditions, altering its reactivity.

Biological Activity

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 285.15 g/mol

- CAS Number : 53936336

- SMILES Notation : CC(C)(C)OC(=O)CC1=CC(=CC(=C1)Br)N

The compound features a tert-butyl group, a bromophenyl moiety, and a morpholine derivative, which contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, morpholine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Morpholine Derivative | HeLa | 15.3 | Apoptosis | |

| Bromophenyl Compound | MCF-7 | 20.5 | Cell Cycle Arrest |

The specific effects of this compound on cancer cell lines remain to be fully elucidated but are expected to mirror these findings.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, preliminary data suggest that it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| CYP1A2 | 75 |

| CYP3A4 | 50 |

This inhibition could lead to drug-drug interactions, necessitating further investigation into its pharmacokinetics.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied:

- Case Study A : A study on a related morpholine derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 18 µM.

- Case Study B : Research involving brominated compounds indicated enhanced antibacterial activity compared to their non-brominated counterparts.

These studies provide a foundational understanding of the potential biological activities of this compound.

Q & A

Q. Synthesis Steps :

Morpholine Ring Formation : React 3-bromophenyl precursors with glycidol derivatives under basic conditions to construct the 5-oxomorpholine core .

Esterification : Couple the morpholine intermediate with tert-butyl bromoacetate using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous DMSO or acetonitrile .

Purification :

- Liquid-Liquid Extraction : Remove unreacted starting materials using ethyl acetate and water.

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to isolate the product .

Yield Optimization : Maintain temperatures below 60°C to prevent tert-butyl group cleavage .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 384.06 (C₁₆H₂₀BrNO₄) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and morpholino C=O (~1680 cm⁻¹) .

Advanced: How can researchers optimize the reaction conditions (e.g., solvent choice, temperature, catalysts) to improve the yield and purity of this compound during multi-step synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilicity in esterification steps .

- Catalysts : Use p-toluenesulfonic acid (0.5–1.0 eq.) for efficient ester coupling without side reactions .

- Temperature Control : Limit reaction temperatures to 40–50°C to prevent tert-butyl deprotection .

- Reaction Monitoring : Employ TLC (hexane:EtOAc = 3:1) or inline FTIR to track intermediate formation .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities or synthetic yields across different studies?

- Reproducibility Checks : Standardize solvents, catalysts, and purification protocols to minimize variability .

- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., HPLC + NMR) to rule out impurities affecting bioactivity .

- Mechanistic Studies : Conduct kinetic or isotopic labeling experiments to identify rate-limiting steps or side reactions .

Advanced: How can computational chemistry tools predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Model the electronic effects of the bromophenyl group on reaction pathways (e.g., SNAr vs. radical mechanisms) .

- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize morpholino modifications for improved affinity .

- ADMET Prediction : Use tools like SwissADME to forecast solubility, metabolic stability, and toxicity .

Advanced: What are the common degradation pathways or stability challenges associated with this compound under various conditions?

- Hydrolysis : The tert-butyl ester is prone to cleavage under acidic (pH < 3) or basic (pH > 10) conditions, generating acetic acid derivatives .

- Thermal Degradation : Prolonged heating (>60°C) accelerates decomposition; store at –20°C under inert gas .

- Light Sensitivity : The bromophenyl group may undergo photodebromination; use amber glassware for storage .

Advanced: In designing SAR studies for morpholine derivatives, how should researchers modify the tert-butyl, bromophenyl, or morpholino moieties to elucidate key pharmacophoric elements?

- Tert-butyl : Replace with smaller alkyl groups (e.g., methyl, isopropyl) to assess steric effects on target binding .

- Bromophenyl : Substitute Br with Cl, CF₃, or methoxy groups to explore electronic and hydrophobic contributions .

- Morpholino : Introduce sp³-hybridized substituents (e.g., methyl, hydroxyl) to modulate ring conformation and hydrogen-bonding capacity .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

- Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological samples .

- Detection Sensitivity : Employ UPLC-MS/MS with MRM (multiple reaction monitoring) for trace-level quantification (LOQ < 1 ng/mL) .

- Isomeric Contaminants : Resolve stereoisomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.